Cas no 64987-05-9 (Ethyl 2-(2-formylaminothiazol-4-yl) acetate)

Ethyl 2-(2-formylaminothiazol-4-yl) acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(2-formamidothiazol-4-yl)acetate
- Ethyl 2-(2-formylaminothiazol-4-yl) acetate
- EFTA
- ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate
- ETHYL 2-(2-FORMYLAMINOTHIAZOL-4-YL) ACETATE (EFTA)
- ethyl 2-(formylamino)-4-thiazoleacetate
- AS-10838
- Ethyl2-(2-formamidothiazol-4-yl)acetate
- ethyl 2-(2-formylimino-2,3-dihydro-1,3-thiazol-4-yl)acetate
- SCHEMBL676084
- Ethyl 2-(2-formylaminothiazol-4-yl)acetate
- ethyl [2-(N-formylamino)thiazol-4-yl]acetate
- W-104809
- FT-0640982
- ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)acetate
- EINECS 265-300-8
- MFCD00010411
- ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate
- NS00035768
- ethyl [2-(formylamino)-1,3-thiazol-4-yl]acetate
- ethyl 2-(2-formamidothiazol-4-yl)acetate;Ethyl 2-(2-formylaminothiazol-4-yl) acetate
- AKOS009157091
- DTXSID70215306
- EFTA:Ethyl 2-(2-formylaminothiazol-4-yl) acetate
- AC-5555
- (2-FORMYLAMINO-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER
- Ethyl 2-formamidothiazol-4-acetate
- UAGSMUJDTUOTFP-UHFFFAOYSA-N
- 64987-05-9
- SCHEMBL11009103
- ethyl[2-(N-formylamino)thiazol-4-yl]acetate
- A834929
- 4-Thiazoleacetic acid, 2-(formylamino)-, ethyl ester
- DB-054751
-
- MDL: MFCD00010411
- インチ: 1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11)
- InChIKey: UAGSMUJDTUOTFP-UHFFFAOYSA-N
- ほほえんだ: CCOC(CC1=CSC(NC=O)=N1)=O
計算された属性
- せいみつぶんしりょう: 214.04100
- どういたいしつりょう: 214.041213
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 96.5
じっけんとくせい
- 密度みつど: 1.4
- ゆうかいてん: 130-132°C
- ふってん: 341.4±34.0 °C at 760 mmHg
- フラッシュポイント: 160.3°C
- 屈折率: 1.58
- PSA: 96.53000
- LogP: 1.52590
- じょうきあつ: 0.0±0.7 mmHg at 25°C
Ethyl 2-(2-formylaminothiazol-4-yl) acetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Store at room temperature
Ethyl 2-(2-formylaminothiazol-4-yl) acetate 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
Ethyl 2-(2-formylaminothiazol-4-yl) acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190050-25g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 97% | 25g |
$175 | 2023-01-07 | |
abcr | AB336136-5 g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 5g |
€541.30 | 2023-04-26 | ||
abcr | AB336136-1 g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 1g |
€207.60 | 2023-04-26 | ||
TRC | E702948-500mg |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 500mg |
$87.00 | 2023-05-18 | ||
Chemenu | CM190050-100g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 97% | 100g |
$359 | 2021-08-05 | |
eNovation Chemicals LLC | Y1256897-5g |
Ethyl 2-formamidothiazol-4-acetate |
64987-05-9 | 98% | 5g |
$530 | 2024-06-06 | |
eNovation Chemicals LLC | Y1256897-100mg |
Ethyl 2-formamidothiazol-4-acetate |
64987-05-9 | 98% | 100mg |
$150 | 2024-06-06 | |
abcr | AB336136-100 mg |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 100mg |
€110.40 | 2023-04-26 | ||
TRC | E702948-1000mg |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate |
64987-05-9 | 1g |
$98.00 | 2023-05-18 | ||
abcr | AB336136-5g |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate; . |
64987-05-9 | 5g |
€519.90 | 2025-02-27 |
Ethyl 2-(2-formylaminothiazol-4-yl) acetate 関連文献
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
3. Book reviews
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
7. Back matter
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Ethyl 2-(2-formylaminothiazol-4-yl) acetateに関する追加情報
Ethyl 2-(2-formylaminothiazol-4-yl) acetate: A Comprehensive Overview
Ethyl 2-(2-formylaminothiazol-4-yl) acetate, also known by its CAS number 64987-05-9, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group and a formylaminothiazole moiety. The combination of these functional groups makes it a versatile molecule with potential applications in various chemical and pharmaceutical industries.
The molecular structure of Ethyl 2-(2-formylaminothiazol-4-yl) acetate is notable for its thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This ring system is known for its stability and reactivity, making it a valuable component in the synthesis of various bioactive compounds. The formylamino group attached to the thiazole ring further enhances the compound's reactivity, enabling it to participate in a wide range of chemical reactions.
Recent studies have highlighted the potential of Ethyl 2-(2-formylaminothiazol-4-yl) acetate as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of antitumor agents, where the thiazole ring plays a crucial role in binding to specific protein targets. Additionally, this compound has shown promise in the synthesis of antiviral and antibacterial agents, underscoring its versatility in medicinal chemistry.
The synthesis of Ethyl 2-(2-formylaminothiazol-4-yl) acetate typically involves multi-step reactions, including nucleophilic substitution and condensation processes. These reactions are optimized to ensure high yields and purity, which are critical for its application in downstream processes. The compound's stability under various reaction conditions further contributes to its utility in organic synthesis.
In terms of physical properties, Ethyl 2-(2-formylaminothiazol-4-yl) acetate exhibits a melting point of approximately 110°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol makes it suitable for use in various laboratory settings. The compound's spectral data, including UV-vis and NMR spectra, have been well-documented, providing valuable insights into its structural integrity and reactivity.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of Ethyl 2-(2-formylaminothiazol-4-yl) acetate with greater accuracy. Molecular docking studies have revealed potential interactions with key enzymes involved in cancer progression, suggesting its role as a lead compound for drug discovery. Furthermore, quantum chemical calculations have provided insights into the electronic properties of this compound, enhancing our understanding of its reactivity and stability.
The application of Ethyl 2-(2-formylaminothiazol-4-yl) acetate extends beyond medicinal chemistry. It has been utilized as a building block in the synthesis of advanced materials, including polymers and coordination complexes. Its ability to form stable complexes with metal ions has opened new avenues for research in materials science.
In conclusion, Ethyl 2-(2-formylethanilothiazolium), with its unique structure and versatile properties, continues to be a focal point in chemical research. Its role as an intermediate in drug discovery and material synthesis underscores its importance in modern chemistry. As research progresses, new applications for this compound are likely to emerge, further solidifying its position as a valuable tool in scientific exploration.
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